Superior Cellular Antiproliferative Potency in Pancreatic Cancer Models
HJC0416 demonstrates significantly enhanced antiproliferative potency in pancreatic cancer cell lines compared to the lead analog HJC0149. In the AsPC-1 pancreatic cancer cell line, HJC0416 exhibits an IC50 of 40 nM, whereas HJC0149 has a reported IC50 of 1.92 µM under comparable assay conditions, representing a 48-fold increase in potency [1][2]. This quantitative improvement is a direct result of the structural optimization of the O-alkylamino-tethered side chain.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 40 nM (HJC0416) |
| Comparator Or Baseline | 1.92 µM (HJC0149) |
| Quantified Difference | 48-fold more potent |
| Conditions | Human pancreatic cancer AsPC-1 cell line, 72-hour MTS assay |
Why This Matters
This 48-fold increase in potency against AsPC-1 cells directly impacts the selection of HJC0416 over HJC0149 for pancreatic cancer research, requiring lower concentrations to achieve significant biological effects and potentially improving in vivo tolerability.
- [1] Chen, H., Yang, Z., Ding, C., Xiong, A., Wild, C., Wang, L., Ye, N., Cai, G., Flores, R. M., Ding, Y., Shen, Q., & Zhou, J. (2014). Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3). European Journal of Medicinal Chemistry, 82, 195-203. View Source
- [2] MedChemExpress (MCE). (n.d.). HJC0149 | STAT3 Inhibitor. Product Datasheet. View Source
